2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring. . The presence of the bromophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoic acid. This reaction can be facilitated using microwave-assisted heating, which significantly reduces the reaction time and increases the yield . The reaction conditions generally involve the use of a solvent such as ethanol or methanol, and a catalyst like silica-supported perchloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have varying biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazolo[4,5-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.
Uniqueness
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new antimicrobial and anticancer agents .
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKDMYJJLCCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547574 | |
Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111852-42-7 | |
Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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